molecular formula C12H8BrN3O3S B14966646 N'-[(5-bromo-2-thienyl)methylene]-4-nitrobenzohydrazide

N'-[(5-bromo-2-thienyl)methylene]-4-nitrobenzohydrazide

Cat. No.: B14966646
M. Wt: 354.18 g/mol
InChI Key: UTXNTDHFOKRLKH-VGOFMYFVSA-N
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Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter biological pathways. The presence of the nitro group and the Schiff base moiety allows for various interactions with biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of both the bromothiophene and nitrobenzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8BrN3O3S

Molecular Weight

354.18 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C12H8BrN3O3S/c13-11-6-5-10(20-11)7-14-15-12(17)8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17)/b14-7+

InChI Key

UTXNTDHFOKRLKH-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(S2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(S2)Br)[N+](=O)[O-]

Origin of Product

United States

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